molecular formula C14H6F13N B14329672 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile CAS No. 104554-44-1

4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile

Cat. No.: B14329672
CAS No.: 104554-44-1
M. Wt: 435.18 g/mol
InChI Key: PZMHPKJLLLZFRO-UHFFFAOYSA-N
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Description

4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile is a fluorinated organic compound with the molecular formula C14H6F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a fluorinated alkyl halide with a benzonitrile derivative under specific conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile involves its interaction with specific molecular targets. The high fluorine content enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific structure, which combines a highly fluorinated alkyl group with a benzonitrile moiety, providing distinct chemical and physical properties .

Properties

CAS No.

104554-44-1

Molecular Formula

C14H6F13N

Molecular Weight

435.18 g/mol

IUPAC Name

4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile

InChI

InChI=1S/C14H6F13N/c15-10(16,11(17,18)14(25,26)27)9(12(19,20)21,13(22,23)24)5-7-1-3-8(6-28)4-2-7/h1-4H,5H2

InChI Key

PZMHPKJLLLZFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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